2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
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Overview
Description
2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring, an ethyl group, a methoxy group, and a methylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and the methylcarbamic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-benzodioxol-4-ol: This compound shares the benzodioxole ring and methoxy group but lacks the ethyl and methylcarbamic acid moieties.
Benzoic acid, 2-methoxy-, ethyl ester: This compound has a similar structure but features an ester group instead of the benzodioxole ring.
Uniqueness
2-Ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61083-15-6 |
---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-ethyl-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H12O4.C2H5NO2/c1-3-10(12-2)13-8-6-4-5-7(11)9(8)14-10;1-3-2(4)5/h4-6,11H,3H2,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
NJOVGGLZLNFSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O |
Origin of Product |
United States |
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